molecular formula C8H11NO B1438360 (S)-4-(1-Aminoethyl)phenol CAS No. 221670-72-0

(S)-4-(1-Aminoethyl)phenol

Cat. No.: B1438360
CAS No.: 221670-72-0
M. Wt: 137.18 g/mol
InChI Key: CDQPLIAKRDYOCB-LURJTMIESA-N
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Description

(S)-4-(1-Aminoethyl)phenol is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

(S)-4-(1-Aminoethyl)phenol plays a crucial role in biochemical reactions, particularly in the synthesis of active pharmaceutical ingredients. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with engineered transaminase polypeptides, which convert substrates like 3’-hydroxyacetophenone to this compound with high enantiomeric excess and percentage conversion . These interactions are essential for the production of enantiomerically pure compounds used in pharmaceuticals.

Cellular Effects

This compound influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to interact with specific cell receptors, leading to changes in intracellular signaling cascades. These changes can result in altered gene expression and metabolic activity, impacting cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as a substrate for transaminase enzymes, which catalyze its conversion to other compounds. This process involves the transfer of an amino group, leading to the formation of this compound. Additionally, the compound can inhibit or activate specific enzymes, resulting in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, including gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Threshold effects have been observed, where a specific dosage is required to elicit a measurable response. High doses of this compound can also result in toxic or adverse effects, including cellular damage and apoptosis .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion to other compounds. The compound’s involvement in these pathways can affect metabolic flux and metabolite levels. For example, this compound can be converted to other chiral amines through enzymatic reactions, impacting the overall metabolic balance within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The efficient transport of this compound is essential for its biochemical activity and effects on cellular function .

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. The localization of this compound can affect its activity and function, influencing various cellular processes. For instance, its presence in the mitochondria may impact cellular respiration and energy production .

Properties

IUPAC Name

4-[(1S)-1-aminoethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6(9)7-2-4-8(10)5-3-7/h2-6,10H,9H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQPLIAKRDYOCB-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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